8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
Description
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a purine-2,6-dione derivative characterized by a 2-fluorophenyl-substituted piperazine moiety at position 8 and a pentyl chain at position 5. Structurally, it belongs to a class of compounds designed to modulate biological targets such as nucleoside transporters (ENT1/ENT2) and enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) . Its core scaffold shares similarities with xanthine derivatives (e.g., theophylline), but the addition of a piperazine linker and fluorinated aryl groups enhances selectivity and potency toward specific receptors or transporters .
Properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN6O2/c1-4-5-8-11-30-19(25-21-20(30)22(31)27(3)23(32)26(21)2)16-28-12-14-29(15-13-28)18-10-7-6-9-17(18)24/h6-7,9-10H,4-5,8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFECPYZUSBWRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The purine core is then constructed via a series of condensation reactions, incorporating the methyl and pentyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the biological context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Piperazine Ring Modifications
- Fluorophenyl Groups : The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl variant in . Studies on ENT inhibitors (e.g., FPMINT) suggest that ortho-fluorination (2-position) enhances ENT2 selectivity over ENT1 compared to para-substitution (4-position) . This positional isomerism likely improves target engagement due to steric and electronic effects.
- Electron-Withdrawing vs. Electron-Donating Groups : Analogues with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) exhibit higher antiasthmatic activity than those with electron-donating groups (e.g., 4-methoxyphenyl in ). The target’s 2-fluorophenyl group, being moderately electron-withdrawing, may balance selectivity and potency .
Alkyl/Aryl Chains at Position 7
- Pentyl vs. Shorter Chains : The target’s pentyl chain at position 7 may enhance lipophilicity and membrane permeability compared to shorter chains (e.g., 3-methylbutyl in ). This modification could prolong half-life but reduce solubility .
- Phenoxyethyl vs. Phenylpropyl: Phenoxyethyl groups () improve vasodilatory activity by mimicking endogenous ligands, whereas phenylpropyl chains () may favor hydrophobic binding pockets in enzymes .
Mechanistic Insights from Analogues
- ENT Inhibition : FPMINT analogues () demonstrate that piperazine-linked fluorophenyl groups are critical for ENT2 selectivity. The target compound likely shares this mechanism but requires experimental validation.
- ALDH1A1 Inhibition : The furan-2-carbonyl analogue () shows moderate ALDH1A1 inhibition, suggesting that bulkier acyl groups on piperazine may hinder enzyme binding compared to compact fluorophenyl groups .
- Antiasthmatic Activity : Derivatives with dichlorophenyl-acetyl-piperazine moieties () outperform standard vasodilators, highlighting the importance of halogenation in modulating phosphodiesterase or adrenergic receptors .
Biological Activity
The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a member of the purine family, characterized by a complex structure that includes a piperazine moiety and a fluorophenyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and receptor modulation.
Molecular Structure
- Molecular Formula : C₁₈H₁₈F₂N₄O₂
- Molecular Weight : 376.36 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A purine base that is essential for its biological activity.
- A piperazine ring which enhances binding affinity to various biological targets.
- A fluorophenyl group that may influence pharmacokinetics and dynamics.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets. Research suggests that it may act as an inhibitor of certain enzymes and receptors, modulating various biochemical pathways. The binding affinity and inhibition kinetics are critical for understanding its therapeutic potential.
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of similar compounds on enzymes such as tyrosinase. For instance, derivatives of piperazine have shown significant inhibitory activity against Agaricus bisporus tyrosinase (AbTYR), with some compounds exhibiting IC50 values in the low micromolar range, indicating potent enzyme inhibition without cytotoxic effects .
Case Studies
- Tyrosinase Inhibition :
- Cell Proliferation Effects :
Comparative Analysis
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | C₁₈H₁₈F₂N₄O₂ | TBD | Enzyme inhibitor |
| 4-(4-Fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanone | C₁₇H₁₈ClF₂N₅O | 0.18 | Tyrosinase inhibitor |
| Kojic Acid | C₆H₆O₄ | 17.76 | Tyrosinase inhibitor |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the purine core at position 7 with a pentyl chain, followed by alkylation at position 8 using a pre-synthesized 4-(2-fluorophenyl)piperazine intermediate. Key reagents include coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases such as triethylamine. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with reaction temperatures maintained between 0–25°C to prevent side reactions. Final purification employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and piperazine linkage. Mass spectrometry (MS) validates molecular weight (456.566 g/mol, as per ). High-resolution MS (HRMS) or elemental analysis ensures purity. Infrared (IR) spectroscopy can identify carbonyl (C=O) and aromatic (C-F) stretches .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : Piperazine-containing purines often target neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to structural mimicry of endogenous ligands. In vitro assays such as radioligand binding studies (using ³H-labeled antagonists) are recommended to quantify affinity (Kᵢ values). Functional assays (e.g., cAMP modulation) can assess agonist/antagonist activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the piperazine coupling step?
- Methodological Answer : Yield optimization requires fine-tuning reaction conditions:
- Solvent polarity : Use DMF for better solubility of intermediates.
- Catalyst : Add catalytic iodide salts (e.g., KI) to enhance alkylation efficiency.
- Temperature control : Gradual warming (0°C → room temperature) reduces byproduct formation.
- Stoichiometry : A 1.2–1.5 molar excess of the piperazine intermediate ensures complete substitution. Monitor progress via thin-layer chromatography (TLC) .
Q. How can conflicting data on receptor binding affinities be resolved across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols using:
- Reference ligands : Include known agonists/antagonists (e.g., WAY-100635 for 5-HT₁A) as internal controls.
- Cell lines : Use transfected cells expressing uniform receptor densities.
- Data normalization : Express results as % inhibition relative to controls. Statistical tools like ANOVA can identify significant variations .
Q. What strategies improve blood-brain barrier (BBB) penetration for in vivo neuropharmacology studies?
- Methodological Answer : Modify lipophilicity via substituent engineering:
- Alkyl chain length : The pentyl group at position 7 enhances lipid solubility (logP ~3.5, inferred from ).
- Fluorine substitution : The 2-fluorophenyl group balances hydrophobicity and metabolic stability.
- In silico modeling : Predict BBB permeability using tools like SwissADME or MOE .
Q. How should in vivo pharmacokinetic studies be designed for this compound?
- Methodological Answer :
- Administration : Intravenous (IV) and oral dosing to assess bioavailability.
- Sampling : Collect plasma/tissues at timed intervals (e.g., 0.5, 2, 6, 24 hrs).
- Analytical methods : LC-MS/MS quantifies parent compound and metabolites.
- Parameters calculated : Half-life (t½), volume of distribution (Vd), and clearance (CL) .
Contradiction Analysis
Q. How to address inconsistent reports on metabolic stability in hepatic microsomes?
- Methodological Answer : Variability may stem from species-specific cytochrome P450 (CYP) activity. Conduct parallel assays using human, rat, and mouse microsomes. Identify major metabolites via LC-HRMS and compare degradation pathways. Use CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
